molecular formula C10H13NO4S B1307071 3-[4-(Methylsulfamoyl)phenyl]propanoic acid CAS No. 842975-38-6

3-[4-(Methylsulfamoyl)phenyl]propanoic acid

Cat. No.: B1307071
CAS No.: 842975-38-6
M. Wt: 243.28 g/mol
InChI Key: RWDZHAQPBLATJP-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfamoyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. The compound belongs to the class of phenylpropanoic acids and is structurally related to other NSAIDs such as aspirin and ibuprofen.

Scientific Research Applications

3-[4-(Methylsulfamoyl)phenyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its anti-inflammatory and analgesic properties, making it a valuable tool in biological research.

    Medicine: Commonly used as an NSAID to treat pain, fever, and inflammation.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Safety and Hazards

The compound may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid involves large-scale sulfonation processes followed by purification steps such as crystallization or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Another NSAID that inhibits COX enzymes but has a different chemical structure.

    Ibuprofen: Similar in its anti-inflammatory and analgesic effects but differs in its molecular structure.

    Naproxen: Another NSAID with a similar mechanism of action but a different chemical composition.

Uniqueness

3-[4-(Methylsulfamoyl)phenyl]propanoic acid is unique due to its specific sulfonamide group, which imparts distinct pharmacological properties compared to other NSAIDs. This structural feature contributes to its effectiveness in treating pain and inflammation while also influencing its side effect profile.

Properties

IUPAC Name

3-[4-(methylsulfamoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDZHAQPBLATJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390308
Record name 3-[4-(Methylsulfamoyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842975-38-6
Record name 3-[4-(Methylsulfamoyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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